Cas no 433258-64-1 ((4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-chlorobenzoate)

(4-Oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-chlorobenzoate is a heterocyclic ester compound featuring a benzotriazinone core linked to a 2-chlorobenzoate moiety. This structure imparts reactivity useful in organic synthesis, particularly as an intermediate in the preparation of pharmacologically active molecules or agrochemicals. The presence of the 2-chlorobenzoate group enhances electrophilic character, facilitating nucleophilic substitution reactions, while the benzotriazinone scaffold contributes to stability and potential biological activity. The compound is typically employed in controlled reactions due to its defined functional groups, offering precise modification opportunities. Its crystalline form ensures consistent purity, making it suitable for research and industrial applications requiring high specificity. Proper handling under inert conditions is recommended to preserve integrity.
(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-chlorobenzoate structure
433258-64-1 structure
商品名:(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-chlorobenzoate
CAS番号:433258-64-1
MF:C15H10ClN3O3
メガワット:315.711202144623
CID:6318752
PubChem ID:694206

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-chlorobenzoate 化学的及び物理的性質

名前と識別子

    • (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-chlorobenzoate
    • Oprea1_392301
    • 433258-64-1
    • (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-chlorobenzoate
    • (4-oxo-1,2,3-benzotriazin-3-yl)methyl 2-chlorobenzoate
    • SR-01000499320
    • F0624-0011
    • AKOS002322419
    • AB00684673-01
    • SR-01000499320-1
    • インチ: 1S/C15H10ClN3O3/c16-12-7-3-1-5-10(12)15(21)22-9-19-14(20)11-6-2-4-8-13(11)17-18-19/h1-8H,9H2
    • InChIKey: FCIHQNWIKXWXJR-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC=CC=1C(=O)OCN1C(C2C=CC=CC=2N=N1)=O

計算された属性

  • せいみつぶんしりょう: 315.0410689g/mol
  • どういたいしつりょう: 315.0410689g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 22
  • 回転可能化学結合数: 4
  • 複雑さ: 471
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.8
  • トポロジー分子極性表面積: 71.3Ų

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-chlorobenzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0624-0011-5μmol
(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-chlorobenzoate
433258-64-1 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0624-0011-4mg
(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-chlorobenzoate
433258-64-1 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0624-0011-20mg
(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-chlorobenzoate
433258-64-1 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0624-0011-30mg
(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-chlorobenzoate
433258-64-1 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0624-0011-1mg
(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-chlorobenzoate
433258-64-1 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0624-0011-2mg
(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-chlorobenzoate
433258-64-1 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0624-0011-2μmol
(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-chlorobenzoate
433258-64-1 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0624-0011-20μmol
(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-chlorobenzoate
433258-64-1 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0624-0011-5mg
(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-chlorobenzoate
433258-64-1 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0624-0011-50mg
(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-chlorobenzoate
433258-64-1 90%+
50mg
$160.0 2023-05-17

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-chlorobenzoate 関連文献

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-chlorobenzoateに関する追加情報

Chemical Profile of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-chlorobenzoate (CAS No. 433258-64-1)

The compound (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-chlorobenzoate, identified by its CAS number 433258-64-1, represents a significant area of interest in the realm of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the benzotriazine class of heterocyclic molecules, which have garnered considerable attention due to their diverse biological activities and structural versatility. The presence of both a benzoyl moiety and a chlorobenzene group in its structure suggests potential interactions with biological targets, making it a valuable candidate for further investigation in drug discovery and development.

In recent years, the exploration of benzotriazine derivatives has been propelled by their demonstrated efficacy in modulating various enzymatic pathways and cellular processes. Specifically, the (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl) moiety is known for its ability to engage with biological systems through hydrogen bonding and other non-covalent interactions. This feature has been exploited in the design of molecules that exhibit inhibitory effects on key therapeutic targets such as kinases and proteases. The benzoyl component further enhances the compound's potential by contributing to its lipophilicity and solubility profile, which are critical factors in determining oral bioavailability and tissue distribution.

Current research in this domain has highlighted the importance of optimizing the structural framework of benzotriazine derivatives to achieve enhanced pharmacological properties. For instance, studies have shown that modifications at the 3-position of the benzotriazine ring can significantly influence binding affinity and selectivity towards specific biological receptors. The incorporation of a 2-chlorobenzoate group into the molecular structure not only introduces additional electronic diversity but also provides a site for further functionalization through synthetic chemistry techniques. This dual functionality makes the compound a versatile scaffold for medicinal chemists seeking to develop novel therapeutic agents.

Advances in computational chemistry and molecular modeling have further accelerated the discovery process for benzotriazine-based compounds. By leveraging high-throughput virtual screening and structure-based drug design approaches, researchers can rapidly identify promising candidates like (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-chlorobenzoate that exhibit favorable interactions with target proteins. These computational methods have been instrumental in predicting binding modes and optimizing lead compounds before they enter expensive and time-consuming experimental validation phases.

Experimental validation of the pharmacological potential of this compound has been ongoing in several academic and industrial laboratories. Preliminary studies have suggested that it may possess inhibitory activity against certain kinases implicated in cancer progression. The precise mechanism of action remains under investigation, but early findings indicate that it could disrupt signaling pathways critical for cell proliferation and survival. Such findings align with broader trends in oncology research where benzotriazine derivatives are being explored as potential inhibitors of aberrant cellular signaling.

Beyond its applications in oncology, (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-chlorobenzoate may also find utility in addressing other therapeutic areas such as inflammation and neurodegenerative diseases. The structural motifs present in this molecule allow for interactions with various biological targets beyond kinases, including transcription factors and ion channels. This broad spectrum of potential interactions makes it an attractive candidate for multitarget drug discovery efforts aimed at developing therapies with enhanced efficacy and reduced side effects.

The synthetic route to this compound exemplifies modern pharmaceutical chemistry techniques that emphasize efficiency and scalability. Key steps involve multi-step organic transformations starting from readily available precursors such as chlorobenzoyl chloride and malononitrile derivatives. Catalytic methods have been employed to streamline reactions while maintaining high yields and purity standards essential for pharmaceutical applications. These synthetic strategies not only facilitate rapid access to analogs for structure-activity relationship studies but also contribute to sustainable manufacturing practices by minimizing waste generation.

As our understanding of disease mechanisms continues to evolve at a rapid pace, compounds like (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-chlorobenzoate will play an increasingly important role in next-generation therapeutics. Their unique structural features combined with promising preclinical data position them as candidates for further development into novel drugs that address unmet medical needs across multiple disease indications. Continued investment in both synthetic chemistry innovation and biological evaluation will be crucial to realizing their full therapeutic potential.

おすすめ記事

推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.